Cas no 680612-05-9 (Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-)
680612-05-9 structure
Product Name:Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
CAS-nummer:680612-05-9
MF:C18H15F3N2O
MW:332.319714784622
CID:393751
PubChem ID:135524884
Update Time:2025-04-19
Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
- 3-methyl-4-[1-prop-2-enyl-7-(trifluoromethyl)-2H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
- 4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol
- CHEMBL222522
- BDBM50157507
- 3-Methyl-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
- SCHEMBL4032053
- SWJSHDFDYLZVEN-UHFFFAOYSA-N
- UWKBJYDKKYQSAB-UHFFFAOYSA-N
- 680612-05-9
- DTXSID10739197
-
- Inchi: 1S/C18H15F3N2O/c1-3-9-23-17-14(5-4-6-15(17)18(19,20)21)16(22-23)13-8-7-12(24)10-11(13)2/h3-8,10,24H,1,9H2,2H3
- InChI-sleutel: SWJSHDFDYLZVEN-UHFFFAOYSA-N
- LACHT: FC(C1=CC=CC2C(C3C=CC(=CC=3C)O)=NN(CC=C)C=21)(F)F
Berekende eigenschappen
- Exacte massa: 332.11375
- Monoisotopische massa: 332.11364759g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 456
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 38Ų
Experimentele eigenschappen
- PSA: 38.05
Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Gerelateerde literatuur
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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